molecular formula C14H21NO3 B12074441 tert-Butyl 3-amino-2-isopropoxybenzoate

tert-Butyl 3-amino-2-isopropoxybenzoate

Cat. No.: B12074441
M. Wt: 251.32 g/mol
InChI Key: LYRLSOXCFNKEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-amino-2-isopropoxybenzoate is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-isopropoxybenzoate typically involves multiple steps:

    Starting Material: The synthesis often begins with 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Alkylation: The hydroxyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-nitro-2-isopropoxybenzoate.

    Reduction: Formation of 3-amino-2-isopropoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-isopropoxybenzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-2-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxy and tert-butyl groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-2-methoxybenzoate
  • tert-Butyl 3-amino-2-ethoxybenzoate
  • tert-Butyl 3-amino-2-propoxybenzoate

Uniqueness

Tert-Butyl 3-amino-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 3-amino-2-propan-2-yloxybenzoate

InChI

InChI=1S/C14H21NO3/c1-9(2)17-12-10(7-6-8-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3

InChI Key

LYRLSOXCFNKEBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.